molecular formula C15H19N3O2 B8347855 phenyl 3-tert-butyl-1-methyl-1H-pyrazol-5-ylcarbamate

phenyl 3-tert-butyl-1-methyl-1H-pyrazol-5-ylcarbamate

Cat. No.: B8347855
M. Wt: 273.33 g/mol
InChI Key: PBEMGFASRJBCAH-UHFFFAOYSA-N
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Description

Phenyl 3-tert-butyl-1-methyl-1H-pyrazol-5-ylcarbamate is a useful research compound. Its molecular formula is C15H19N3O2 and its molecular weight is 273.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

phenyl N-(5-tert-butyl-2-methylpyrazol-3-yl)carbamate

InChI

InChI=1S/C15H19N3O2/c1-15(2,3)12-10-13(18(4)17-12)16-14(19)20-11-8-6-5-7-9-11/h5-10H,1-4H3,(H,16,19)

InChI Key

PBEMGFASRJBCAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)OC2=CC=CC=C2)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

According to the procedure described in Example 161C, 3-tert-butyl-1-methyl-1H-pyrazol-5-amine (1.0 g, 6.5 mmol), and K2CO3 (1.17 g, 8.5 mmol) in THF (15 mL) were reacted with phenyl chloroformate (1.12 g, 7.2 mmol). The crude product was purified by silica gel chromatography with 0-50% EtOAc/hexane gradient to afford phenyl 3-tert-butyl-1-methyl-1H-pyrazol-5-ylcarbamate as solid (0.53 g, 31%). 1H NMR (300 MHz, DMSO-d6) δ 10.2 (s, 1H), 7.43 (m, 2H), 7.25 (m, 3H), 6.06 (s, 1H), 3.66 (s, 3H), 1.25 (s, 9H); LC-MS (ESI) m/z 274 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.17 g
Type
reactant
Reaction Step Two
Quantity
1.12 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a suspension of 3-tert-butyl-1-methyl-1H-pyrazol-5-amine (0.75 g, 9.8 mmol) and potassium carbonate (1.76 g, 12.7 mmol) in THF (20 mL) at 0° C. was added dropwise phenyl chloroformate (0.7 mL, 10.8 mmol). The mixture was stirred at rt for 16 h. The mixture was then filtered through celite and solvent was removed under reduced pressure. The crude residue was purified by silica gel flash chromatography, eluting with 0% to 100% EtOAc in hexanes, to afford phenyl 3-tert-butyl-1-methyl-1H-pyrazol-5-ylcarbamate (1.05 g, 39% yield). LCMS (ESI) m/z 348 (M+H)+; 1H NMR (300 MHz, DMSO-d6) δ 10.11 (br s, 1H), 7.45-7.40 (m, 2H), 7.29-7.21 (m, 3H), 6.04 (s, 1H), 3.58 (s, 3H), 1.20 (s, 9H).
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two

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